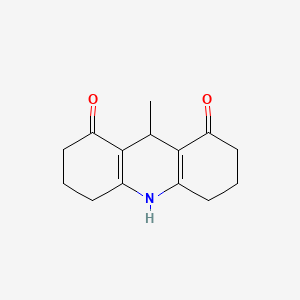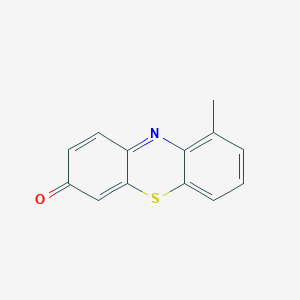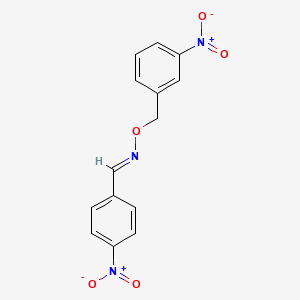
p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime: is an organic compound that features both nitro and oxime functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime typically involves the reaction of p-nitrobenzaldehyde with m-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the oxime linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions followed by controlled oxime formation. The process requires careful handling of reagents and conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are typical.
Major Products:
Oxidation: p-Nitrobenzoic acid
Reduction: p-Aminobenzaldehyde
Substitution: Various substituted nitrobenzaldehyde derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Industry: In the industrial sector, the compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and oxime groups can participate in various chemical interactions, including hydrogen bonding and electron transfer, which can modulate the activity of the target molecules.
Comparación Con Compuestos Similares
- 2-Nitrobenzaldehyde (o-nitrobenzaldehyde)
- 3-Nitrobenzaldehyde (m-nitrobenzaldehyde)
- 4-Nitrobenzaldehyde (p-nitrobenzaldehyde)
Comparison: While all these compounds share the nitrobenzaldehyde core structure, p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime is unique due to the presence of the oxime group. This additional functional group imparts distinct chemical properties and reactivity, making it suitable for specific applications that other nitrobenzaldehyde derivatives may not be able to fulfill.
Propiedades
Número CAS |
33215-60-0 |
|---|---|
Fórmula molecular |
C14H11N3O5 |
Peso molecular |
301.25 g/mol |
Nombre IUPAC |
(E)-1-(4-nitrophenyl)-N-[(3-nitrophenyl)methoxy]methanimine |
InChI |
InChI=1S/C14H11N3O5/c18-16(19)13-6-4-11(5-7-13)9-15-22-10-12-2-1-3-14(8-12)17(20)21/h1-9H,10H2/b15-9+ |
Clave InChI |
YAPIGDWFNPNBAO-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


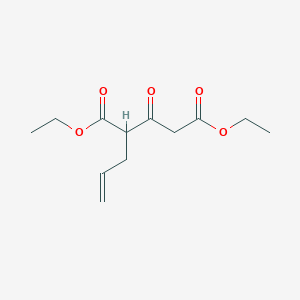
![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)
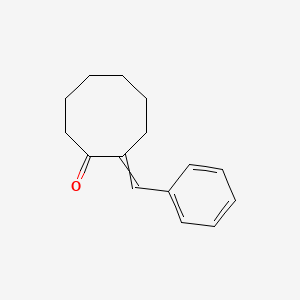


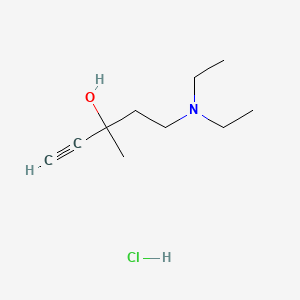
![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)
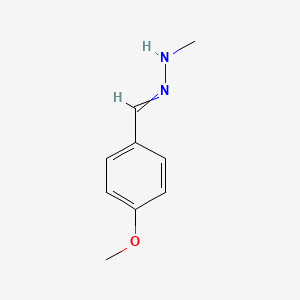


![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
